![molecular formula C4H6O6 B162219 (6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate CAS No. 59780-08-4](/img/structure/B162219.png)
(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate
Overview
Description
Meso-tartaric acid is a 2,3-dihydroxybutanedioic acid that has meso configuration. It is a conjugate acid of a meso-tartrate(1-).
Scientific Research Applications
Tricyclic Products Synthesis
- The compound has been involved in reactions to form tricyclic products. For instance, its reaction with ethyl diazoacetate and Cu(acac)2 yielded tricyclic adducts, as evidenced in a study that performed X-ray structure determination of these products (Mara et al., 1982).
Cyclization Reactions
- In research exploring the transannular cyclization reaction of Humulene 2,3-Epoxide, compounds similar in structure were produced. This study sheds light on the potential of such compounds in forming novel cyclical structures (Hayano & Shirahama, 1996).
Spirocyclic Analogs Synthesis
- It has been used in the synthesis of spirocyclic analogs for studying olfactory properties and water solubility. The research here focused on creating compounds with improved bioavailability, indicating the compound's role in enhancing certain chemical properties (Kraft & Popaj, 2008).
Carotenoid Degradation Products Synthesis
- Another study used similar compounds for synthesizing C13 degradation products of carotenoids, showcasing the compound's utility in organic synthesis and understanding natural processes (Ito & Etoh, 1996).
Crystal Structure Analysis
- Studies have also focused on the crystal structure of closely related compounds, aiming to understand their molecular geometry and potential applications in materials science or pharmacology (Lazrak et al., 2000).
properties
IUPAC Name |
(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-6-10(2)18(22)24-17-14-11(3)9-23-15(14)16(21)20-13(25-20)8-7-12(4)19(17,20)5/h6,9,12-13,17H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUUYSPIUJKIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=C(C(=O)C34C1(C(CCC3O4)C)C)OC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137796545 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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